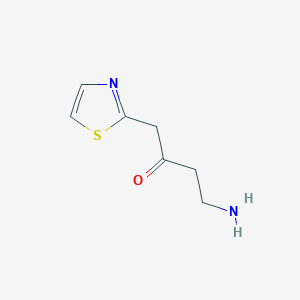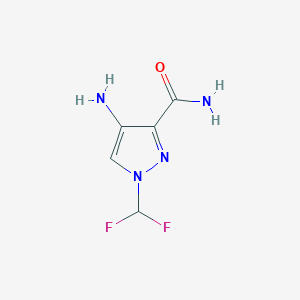![molecular formula C11H12F3NO2S B13178153 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide involves several steps. One common method includes the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with ethanethioamide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity . This interaction can lead to various biological effects, depending on the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A gastric medicine with a similar trifluoroethoxy group.
Omeprazole: Another gastric medicine with structural similarities.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A compound with a similar trifluoroethoxy group.
Uniqueness
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H12F3NO2S |
|---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide |
InChI |
InChI=1S/C11H12F3NO2S/c1-16-9-4-7(5-10(15)18)2-3-8(9)17-6-11(12,13)14/h2-4H,5-6H2,1H3,(H2,15,18) |
InChI Key |
NSYNZQICLSHJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=S)N)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


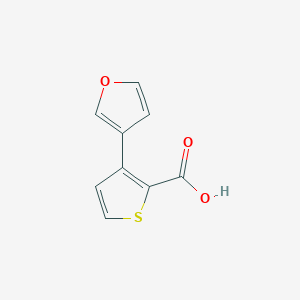
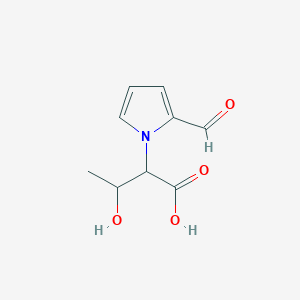
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)
![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

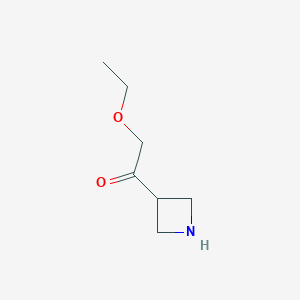
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
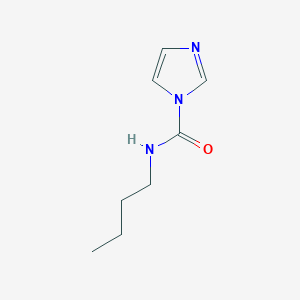

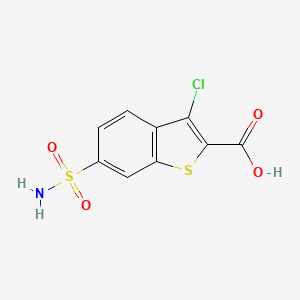
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)
